molecular formula C16H12ClNO B14123945 4-((4-Chlorobenzyl)oxy)quinoline

4-((4-Chlorobenzyl)oxy)quinoline

Cat. No.: B14123945
M. Wt: 269.72 g/mol
InChI Key: VYRWPLSEGFGCIR-UHFFFAOYSA-N
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Description

4-((4-Chlorobenzyl)oxy)quinoline is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)oxy)quinoline can be achieved through various methods. One common approach involves the reaction of 4-chlorobenzyl chloride with 4-hydroxyquinoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzyl)oxy)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-((4-Chlorobenzyl)oxy)quinoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of materials with specific properties, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)oxy)quinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell division. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: A precursor in the synthesis of 4-((4-Chlorobenzyl)oxy)quinoline.

    4-Chlorobenzyl Chloride: A reagent used in the synthesis of the compound.

    Quinoline N-oxide: An oxidation product of quinoline derivatives.

Uniqueness

This compound is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]quinoline

InChI

InChI=1S/C16H12ClNO/c17-13-7-5-12(6-8-13)11-19-16-9-10-18-15-4-2-1-3-14(15)16/h1-10H,11H2

InChI Key

VYRWPLSEGFGCIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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